molecular formula C19H26N4O2S B2597858 2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 422532-77-2

2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2597858
CAS No.: 422532-77-2
M. Wt: 374.5
InChI Key: ZVBJJXOHMLCIMT-UHFFFAOYSA-N
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Description

2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that belongs to the class of quinazoline derivatives This compound is characterized by its unique structure, which includes a quinazoline core, a butylamino group, a thioether linkage, and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Introduction of the Butylamino Group: The butylamino group is introduced through nucleophilic substitution reactions, where the quinazoline core is reacted with butylamine in the presence of a suitable base.

    Thioether Linkage Formation: The thioether linkage is formed by reacting the quinazoline derivative with a thiol compound under basic conditions.

    Attachment of the Tetrahydrofuran Moiety: The final step involves the reaction of the thioether-linked quinazoline derivative with a tetrahydrofuran-containing reagent, such as tetrahydrofuran-2-carboxaldehyde, under reductive amination conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: This compound has potential as a lead molecule for the development of new drugs, particularly in the treatment of cancer and infectious diseases.

    Material Science: It can be used in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes and molecular interactions.

    Industrial Applications: It may find use in the development of new catalysts and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting key enzymes or receptors involved in disease progression. The quinazoline core is known to interact with various kinases, making it a potential inhibitor of kinase-mediated signaling pathways. The butylamino group and thioether linkage may enhance its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(methylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • 2-((4-(ethylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
  • 2-((4-(propylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Uniqueness

2-((4-(butylamino)quinazolin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is unique due to the presence of the butylamino group, which may confer distinct physicochemical properties and biological activities compared to its methyl, ethyl, and propyl analogs. The tetrahydrofuran moiety also contributes to its unique structural and functional characteristics, potentially enhancing its solubility and bioavailability.

Properties

IUPAC Name

2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2S/c1-2-3-10-20-18-15-8-4-5-9-16(15)22-19(23-18)26-13-17(24)21-12-14-7-6-11-25-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3,(H,21,24)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBJJXOHMLCIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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